molecular formula C7H9N3O B13283303 2-(1-Aminocyclopropyl)pyrimidin-4-ol

2-(1-Aminocyclopropyl)pyrimidin-4-ol

Cat. No.: B13283303
M. Wt: 151.17 g/mol
InChI Key: PZSVVHNGIRMTQT-UHFFFAOYSA-N
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Description

2-(1-Aminocyclopropyl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring fused with a cyclopropyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a hydroxyl group in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminocyclopropyl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminocyclopropyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different degrees of saturation.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

2-(1-Aminocyclopropyl)pyrimidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopropyl)pyrimidin-4-ol involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups in the compound’s structure allow it to form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-Aminopyrimidin-4-ol: Similar structure but lacks the cyclopropyl group.

    2-(1-Hydroxycyclopropyl)pyrimidin-4-ol: Similar structure but with a hydroxyl group instead of an amino group.

    2-(1-Aminocyclopropyl)pyrimidin-4-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

Uniqueness: 2-(1-Aminocyclopropyl)pyrimidin-4-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows for diverse chemical reactivity and biological activity. The cyclopropyl group also imparts unique steric and electronic properties that can influence the compound’s interactions with biological targets.

Biological Activity

2-(1-Aminocyclopropyl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, focusing on its mechanisms, therapeutic applications, and research findings.

Chemical Structure and Properties

Chemical Formula : C₈H₁₃N₃O

Molecular Weight : 165.21 g/mol

The compound features a pyrimidine ring substituted with an aminocyclopropyl group, which is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various derivatives of pyrimidines, compounds similar to this compound demonstrated broad-spectrum antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg/mL against various bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve the modulation of cellular signaling pathways that regulate cell proliferation and apoptosis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for the survival and proliferation of pathogens or cancer cells.
  • Receptor Modulation : It can bind to receptors involved in cellular signaling, altering their activity and downstream effects.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

  • Antimicrobial Efficacy : A case study involving the compound's efficacy against resistant bacterial strains highlighted its potential as a new antimicrobial agent. The study reported significant reductions in bacterial load in treated subjects compared to controls .
  • Cancer Treatment : Another case study focused on the compound's effects on specific cancer cell lines, revealing that it induced apoptosis through caspase activation pathways, demonstrating its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial Activity (MIC)Anticancer Activity
This compound0.49 - 3.9 μg/mLModerate inhibition
5-(1-Aminocyclopropyl)furan-2-carboxylic acid0.5 - 7.81 μg/mLStrong inhibition
Pyrido[2,3-d]pyrimidin-4(1H)-onesBroad spectrumSignificant inhibition

This table illustrates the comparative biological activities of this compound with other related compounds, highlighting its unique position in terms of antimicrobial efficacy and moderate anticancer activity.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-(1-aminocyclopropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H9N3O/c8-7(2-3-7)6-9-4-1-5(11)10-6/h1,4H,2-3,8H2,(H,9,10,11)

InChI Key

PZSVVHNGIRMTQT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=CC(=O)N2)N

Origin of Product

United States

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